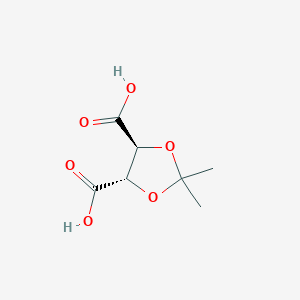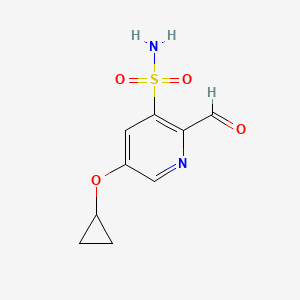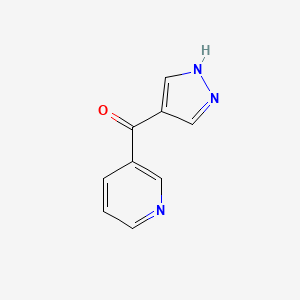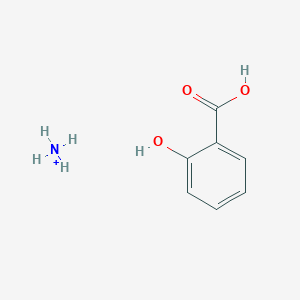
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound’s chirality arises from the presence of two stereocenters at the 4 and 5 positions of the dioxolane ring. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid typically involves the reaction of dimethyl malonate with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the dioxolane ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dicarboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific stereochemical properties.
Mecanismo De Acción
The mechanism by which (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring’s unique structure allows it to fit into specific binding sites, making it a valuable tool in the study of molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
- **(S,S)-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanol)
- **((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Uniqueness
What sets (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid apart from similar compounds is its specific stereochemistry and the presence of carboxylic acid groups. These features make it particularly useful in applications requiring precise control over molecular interactions and stereochemistry.
Propiedades
Fórmula molecular |
C7H10O6 |
|---|---|
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-7(2)12-3(5(8)9)4(13-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
Clave InChI |
ZJRYLTPWHABKIT-IMJSIDKUSA-N |
SMILES isomérico |
CC1(O[C@@H]([C@H](O1)C(=O)O)C(=O)O)C |
SMILES canónico |
CC1(OC(C(O1)C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)



![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)

![2-(2,4-dibromophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14803297.png)
![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)

![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)

